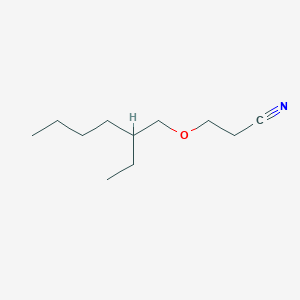
3-((2-Ethylhexyl)oxy)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-ethylhexyl)oxy]propionitrile is a slightly cloudy yellow liquid. (NTP, 1992)
Applications De Recherche Scientifique
Chemical Properties and Structure
3-((2-Ethylhexyl)oxy)propionitrile is characterized by the presence of a propionitrile group linked to an ethylhexyl ether. This unique structure imparts specific chemical properties that make it suitable for various applications, including:
- Solubility : The ethylhexyl group enhances the compound's solubility in organic solvents.
- Stability : The nitrile functional group contributes to the compound's thermal and chemical stability.
Pharmaceutical Development
This compound has been explored as a potential building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
- Case Study : Research has indicated that derivatives of propionitrile exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, compounds derived from similar structures have shown promising results against multidrug-resistant pathogens .
Biochemical Assays
In biochemical research, this compound can serve as a probe in enzyme activity assays. Its ability to interact with various biomolecules makes it useful in studying enzyme kinetics and protein interactions.
- Application Example : The compound can be utilized to investigate the inhibition of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
Industrial Applications
The compound is also employed in industrial formulations, particularly in the production of specialty chemicals.
- Surfactants and Emollients : Its chemical properties make it effective as a surfactant in cosmetic formulations, enhancing skin conditioning and moisture retention .
Comparative Data Table
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Building block for drug synthesis | Anticancer agents derived from propionitrile |
| Biochemical Assays | Probe for enzyme activity studies | Investigating enzyme inhibition |
| Industrial Formulations | Ingredient in surfactants and emollients | Cosmetic products for skin conditioning |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of propionitrile, including those related to this compound. The results indicated significant inhibition against strains such as E. coli and S. aureus, suggesting potential for developing new antimicrobial agents .
Case Study 2: Enzyme Inhibition
Research demonstrated that derivatives of propionitrile could effectively inhibit certain enzymes involved in metabolic pathways associated with cancer cell proliferation. This finding supports further exploration into their therapeutic potential .
Propriétés
Numéro CAS |
10213-75-9 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-(2-ethylhexoxy)propanenitrile |
InChI |
InChI=1S/C11H21NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-7,9-10H2,1-2H3 |
Clé InChI |
HXBFULVLSKAGSQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCCC#N |
SMILES canonique |
CCCCC(CC)COCCC#N |
Key on ui other cas no. |
10213-75-9 |
Description physique |
3-[(2-ethylhexyl)oxy]propionitrile is a slightly cloudy yellow liquid. (NTP, 1992) |
Pictogrammes |
Irritant |
Solubilité |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















